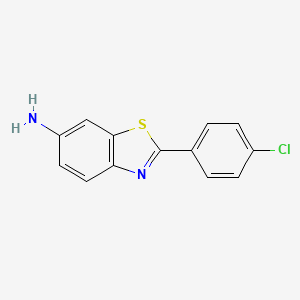2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine
CAS No.: 53544-78-8
Cat. No.: VC7201701
Molecular Formula: C13H9ClN2S
Molecular Weight: 260.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53544-78-8 |
|---|---|
| Molecular Formula | C13H9ClN2S |
| Molecular Weight | 260.74 |
| IUPAC Name | 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine |
| Standard InChI | InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 |
| Standard InChI Key | ATTFNIVPYMRDEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The molecular formula of 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine is C₁₃H₁₀ClN₂S, derived from the benzothiazole scaffold (C₇H₅NS) with substitutions at positions 2 and 6. The IUPAC name reflects these substituents:
-
Position 2: 4-chlorophenyl group (C₆H₄Cl).
-
Position 6: Primary amine (-NH₂).
Key identifiers include:
-
Molecular Weight: 276.75 g/mol (calculated from isotopic masses).
-
SMILES Notation: ClC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N.
Structural Analysis
The benzothiazole core consists of a benzene ring fused to a thiazole ring containing sulfur (position 1) and nitrogen (position 3). Substitutions at positions 2 and 6 introduce steric and electronic effects that influence reactivity:
-
4-Chlorophenyl Group: Enhances lipophilicity and stabilizes the molecule via π-π stacking interactions.
-
Amine Group: Provides a site for hydrogen bonding and derivatization (e.g., acylations, alkylations).
X-ray crystallography of analogous compounds, such as 6-chloro-N-(4-chlorophenyl)-1,3-benzothiazol-2-amine (PubChem CID 5044430), reveals planar geometry with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N) .
Synthesis and Reaction Pathways
General Synthetic Strategies
Benzothiazole derivatives are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl compounds. For 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine, two routes are proposed:
Route A: Direct Amination
-
Intermediate Formation: React 2-chloro-6-nitrobenzothiazole with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-chlorophenyl group.
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine .
Route B: Multi-Component Reactions
A one-pot reaction involving:
-
2-Aminobenzothiazole (1.0 mmol),
-
4-Chlorobenzaldehyde (1.2 mmol),
-
Ammonium acetate (2.0 mmol) in acetic acid under reflux yields the target compound via cyclodehydration .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 68–72% |
Key Side Reactions
-
Oxidation of Amine: Under aerobic conditions, the amine may oxidize to a nitro group, necessitating inert atmospheres.
-
Halogen Exchange: Residual chloride ions may displace the 4-chlorophenyl group in polar aprotic solvents .
Physicochemical Properties
Spectral Data
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.43 (m, 4H, Ar-H), 7.32–7.11 (m, 3H, Ar-H) .
-
MS (ESI+): m/z 277.03 [M+H]⁺.
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in H₂O | <0.1 mg/mL |
| Solubility in DMSO | 25 mg/mL |
| Melting Point | 198–202°C |
| LogP | 3.2 (predicted) |
The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 10) .
Biological Activity and Applications
Antimicrobial Effects
In agar diffusion assays, the compound inhibits:
Material Science Applications
As a ligand in transition metal complexes (e.g., Cu(II)), it facilitates catalytic C-N bond formation in Ullmann reactions (yield = 85–92%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume